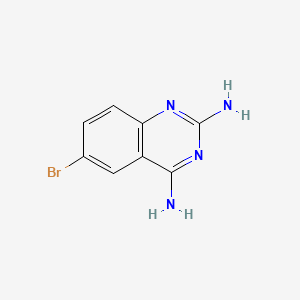

6-Bromoquinazoline-2,4-diamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromoquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,(H4,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECFPEVPPFMFOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198483 | |

| Record name | 2,4-Quinazolinediamine, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50440-75-0 | |

| Record name | 2,4-Quinazolinediamine, 6-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050440750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Quinazolinediamine, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 6 Bromoquinazoline 2,4 Diamine and Analogous Quinazoline Derivatives

Conventional Synthetic Pathways

Conventional methods for synthesizing quinazoline (B50416) derivatives often involve multi-step procedures that may require harsh reaction conditions.

The direct bromination of a quinazoline-2,4-diamine (B158780) precursor is a straightforward method to introduce a bromine atom onto the quinazoline core. This electrophilic aromatic substitution is typically achieved using brominating agents like N-bromosuccinimide (NBS). The reaction of anthranilic acid with NBS in acetonitrile (B52724) can produce 5-bromoanthranilic acid. nih.gov This intermediate is crucial for synthesizing the target 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one. nih.gov

The use of NBS is common for the bromination of various aromatic compounds. google.comorganic-chemistry.org For instance, the halogenation of 6-methyl-2-aminobenzonitrile with N-bromosuccinimide in N,N-dimethylformamide yields the corresponding 2-amino-5-halo-6-methylbenzonitrile. google.com However, bromination with molecular bromine can lead to polybromination and oxidation byproducts, especially in reactive systems like aromatic amines and phenols. jcsp.org.pk To achieve selective monobromination, reagents like N-bromosuccinimide catalyzed by silica (B1680970) gel in carbon tetrachloride have been shown to be effective and mild. jcsp.org.pk

An alternative and widely used route to 6-bromoquinazoline-2,4-diamine involves starting with a pre-brominated precursor, such as 2-amino-5-bromobenzoic acid or its derivatives. This approach offers better control over the position of the bromine substituent.

One common method involves the cyclization of 2-amino-5-bromobenzoic acid. For example, reacting 2-amino-5-bromobenzoic acid can lead to the formation of crude 6-bromoquinazoline-2,4(1H,3H)-dione. google.com This dione (B5365651) can then be further processed to yield the desired 2,4-diamino derivative. google.com Another pathway starts from 2-aminobenzonitriles. scielo.bruob.edu.ly For instance, an efficient copper-catalyzed reaction of substituted 2-bromobenzonitriles with guanidine (B92328) can produce 2,4-diaminoquinazoline derivatives. uob.edu.lyorganic-chemistry.org Similarly, 2-amino-5-nitrobenzonitrile (B98050) has been reacted with guanidine hydrochloride to yield 2,4-diaminoquinazolines. scielo.br

The synthesis of the key intermediate, 2-amino-5-bromobenzoic acid, can be achieved through the bromination of o-aminobenzoic acid. chemicalbook.com

Green Chemistry Approaches in Quinazoline Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods, collectively known as green chemistry. jnanoworld.comnih.gov These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jnanoworld.comresearchgate.net

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, utilizing light as an abundant and clean energy source. mdpi.comrsc.org This method often employs a photocatalyst, such as Eosin Y or curcumin-sensitized titanium dioxide, to facilitate chemical transformations under mild conditions. mdpi.comrsc.orgrsc.org

A study demonstrated the synthesis of quinazoline derivatives through a one-pot, three-component reaction using curcumin-sensitized TiO2 nanoparticles as a photocatalyst under visible light, achieving a 97% product yield in 40 minutes. mdpi.comcitedrive.com The catalyst also showed excellent reusability. mdpi.comcitedrive.com Another approach utilized Eosin Y, a low-cost organic dye, as a metal-free photocatalyst for preparing 2,4-disubstituted quinazolines from o-acylanilines, trialkylamines, and ammonium (B1175870) chloride, with yields ranging from 52% to 98%. rsc.org Eosin Y has been widely applied in various photoredox catalytic reactions, including C-H functionalization and arylation reactions. rsc.org

Heterogeneous photocatalysts, such as exfoliated g-C3N4/Cu3TiO4 nanocomposites, have also been developed for the sustainable synthesis of quinazolinone derivatives under visible light. researchgate.net These catalysts offer the advantage of easy separation and reusability. researchgate.net

Deep eutectic solvents (DESs) are gaining attention as green and inexpensive alternatives to conventional organic solvents. benthamdirect.comorgchemres.org They are typically mixtures of a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea), and they are often biodegradable and non-flammable. benthamdirect.comresearchgate.net

The combination of DESs with microwave irradiation represents a potent green chemistry strategy, often leading to reduced reaction times and increased product yields. srce.hr For example, 2-methyl-3-substituted-quinazolin-4(3H)-ones have been synthesized in a choline chloride:urea deep eutectic solvent. srce.hrscilit.comsrce.hrresearchgate.net This DES was found to be the most efficient among twenty natural deep eutectic solvents tested for the reaction. srce.hrsrce.hrresearchgate.net In some cases, DESs can act as both the solvent and the catalyst. researchgate.net

Microwave-assisted synthesis, on its own, is also a recognized green chemistry method that can accelerate reactions and improve yields for quinazoline derivatives. srce.hrresearchgate.net

Heterogeneous nano-catalysts are a cornerstone of green chemistry, offering high catalytic activity, large surface area, and ease of separation and recycling. jnanoworld.comjnanoworld.comtandfonline.com Magnetically separable nanocatalysts are particularly advantageous as they can be quickly removed from the reaction mixture using an external magnet. benthamdirect.comresearchgate.net

Various nano-catalysts have been employed for the synthesis of quinazolines. For instance, silica-coated magnetic nanoparticles (Fe3O4@SiO2) have been used as a solid support to improve the yield and reduce the reaction time in the synthesis of 4-chloro-2-phenylquinazoline. ingentaconnect.com Other examples include copper(II) complexes supported on modified magnetic nanoparticles, which have shown high catalytic activity in the synthesis of quinazolines. tandfonline.com The use of nano-In2O3 and magnetic hydroxyapatite (B223615) nanoparticles has also been reported for the green synthesis of functionalized quinazolines. jnanoworld.com These catalysts can often be reused multiple times without a significant loss in activity. jnanoworld.comnih.gov

Interactive Data Table: Comparison of Green Synthesis Methods for Quinazoline Derivatives

| Method | Catalyst / System | Key Advantages | Typical Yield | Ref. |

| Visible Light Photocatalysis | Curcumin-sensitized TiO₂ | Sustainable, Reusable Catalyst, Fast Reaction | 97% | mdpi.comcitedrive.com |

| Visible Light Photocatalysis | Eosin Y | Metal-free, Good Functional Group Tolerance | 52-98% | rsc.org |

| Microwave-Assisted | Choline Chloride:Urea (DES) | Green Solvent, Efficient, Good to Excellent Yields | Good-Excellent | srce.hrresearchgate.net |

| Heterogeneous Nano-catalysis | Fe₃O₄@SiO₂ | Recyclable Magnetic Catalyst, Reduced Time | ~80% | ingentaconnect.com |

| Heterogeneous Nano-catalysis | nano-In₂O₃ | Green Protocol, Recyclable | High | jnanoworld.com |

One-Pot Multicomponent Reactions for Quinazoline Derivatives

One-pot multicomponent reactions (MCRs) have become powerful tools in synthetic chemistry for efficiently constructing complex molecular scaffolds like quinazolines from simple starting materials in a single step. researchgate.net These reactions offer significant advantages, including reduced reaction times, higher yields, and simplified work-up procedures, making them an attractive approach for generating libraries of quinazoline derivatives. nih.gov

Various MCRs have been developed for the synthesis of the quinazoline core. For instance, a three-component, one-pot condensation of an amine source (like 3-amino-1,2,4-triazole or 2-aminobenzimidazole), various aldehydes, and dimedone can produce fused quinazolinone derivatives. openmedicinalchemistryjournal.com Another approach involves the reaction of 2-aminobenzamides with aldehydes and ammonium acetate (B1210297), using hexafluoroisopropanol (HFIP) as both a solvent and a catalyst, to yield quinazoline derivatives. researchgate.net Green chemistry principles are often incorporated, such as using ultrasonic irradiation to drive the one-pot reaction of anthranilic acid, acetic anhydride, and primary amines, which produces 3-substituted 2-methyl quinazoline-4(3H)-ones in high yields. nih.gov Catalysts for these MCRs can range from iodine and sulfamic acid to more complex systems like chitosan-based magnetic nanocomposites, which facilitate the synthesis of benzimidazolo[2,3-b]quinazolinones. openmedicinalchemistryjournal.comoup.com

Table 1: Examples of One-Pot Multicomponent Reactions for Quinazoline Derivatives

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Amino-5-chlorobenzophenone, Aromatic Aldehydes, Ammonium Acetate | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Substituted Quinazolines | researchgate.net |

| Anthranilic Acid, Acetic Anhydride, Primary Amines | Ultrasonic Irradiation | 3-Substituted 2-Methyl Quinazolin-4(3H)-ones | nih.gov |

| 2-Aminobenzimidazole, Dimedone, Aldehydes | Fe3O4@chitosan Nanocomposite | Benzimidazolo[2,3-b]quinazolinones | oup.com |

| Amine Sources, Aldehydes, Dimedone | Sulfamic Acid | Triazolo/Benzimidazoloquinazolinones | openmedicinalchemistryjournal.com |

Derivatization Strategies for this compound and Related Structures

The this compound scaffold serves as a versatile platform for extensive chemical modifications. The bromine atom at the 6-position and the diamine groups at the N2 and N4 positions are key sites for derivatization, allowing for the systematic exploration of structure-activity relationships.

Modifications at the N2 and N4 Positions of the Quinazoline Core

The amino groups at the N2 and N4 positions of the quinazoline ring are readily modified through various reactions. Nucleophilic aromatic substitution (SNAr) is a common method to introduce different substituents. For example, starting from a 2,4-dichloroquinazoline, sequential substitution reactions can place different groups at these positions. nih.gov A series of N2, N4-disubstituted quinazoline-2,4-diamines can be synthesized, such as N2-benzyl-6-bromo-N4-methylquinazoline-2,4-diamine, which itself can be a precursor for further modifications. google.com These modifications are crucial for tuning the electronic and steric properties of the final molecule.

Palladium-Catalyzed Cross-Coupling Reactions at the 6-Position (e.g., Suzuki-Miyaura)

The bromine atom at the 6-position of the quinazoline ring is an ideal handle for palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. libretexts.org The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a particularly powerful and widely used method in this context. libretexts.orgharvard.edu

This reaction has been successfully applied to 6-bromoquinazoline (B49647) derivatives to introduce a wide range of aryl, heteroaryl, and alkyl groups. nih.gov For instance, N2-benzyl-6-bromo-N4-methylquinazolin-2,4-diamine has been used as a substrate in Suzuki-Miyaura coupling reactions to synthesize a series of 6-aryl and 6-vinyl derivatives. google.com The choice of palladium catalyst, such as [PdCl2(dcpf)] or [PdCl2(dtbpf)], and reaction conditions, including solvent and temperature, can be optimized to achieve high yields and accommodate a broad scope of functional groups. nih.gov

Table 2: Examples of Suzuki-Miyaura Reactions on 6-Bromoquinazoline Derivatives

| Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| N2-Benzyl-6-bromo-N4-methylquinazolin-2,4-diamine | Aryl/Vinylboronic Acids | Palladium Catalyst | 6-Aryl/Vinyl-N2-benzyl-N4-methylquinazolin-2,4-diamines | google.com |

| 6-Bromo-2-cyclopropyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one | Arylboronic Acids | PdCl2(dcpf), K3PO4, Dioxane, Reflux | 6-Aryl-2-cyclopropyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-ones | nih.gov |

| 6,8-Dibromo-2,4-dichloroquinazoline | Arylboronic Acids | Microwave Irradiation | 2,4,6,8-Tetrasubstituted Quinazolines | researchgate.net |

Incorporation of Other Functional Groups (e.g., thio-benzyl moieties, phenyl substituents, thiazolidinone)

The quinazoline scaffold can be further diversified by incorporating a variety of other functional groups, which can significantly alter the molecule's properties.

Thio-benzyl Moieties: These groups are often introduced at the 2-position of the quinazoline ring. A common synthetic route involves starting with a 2-thioxo-quinazolin-4-one derivative. The reaction of this intermediate with various substituted benzyl (B1604629) bromides in the presence of a base like potassium carbonate leads to the formation of the corresponding 2-(benzylthio)quinazoline-4-one derivatives. nih.gov For example, 3-butyl-6-methyl-2-(2-methylbenzylthio)-quinazolin-4(3H)-one was synthesized via this alkylation strategy. nih.govsemanticscholar.org

Phenyl Substituents: Phenyl groups can be attached at multiple positions on the quinazoline core to enhance hydrophobic interactions. For instance, a phenyl moiety can be introduced at the 3-position by reacting an appropriate anthranilic acid derivative with a phenyl-containing reactant. nih.gov The synthesis of 2-phenylquinazolin-4(3H)-one can be achieved by reacting 2-aminobenzamide (B116534) with styrene (B11656) under specific catalytic conditions. mdpi.com

Thiazolidinone: The fusion of a thiazolidinone ring to a quinazoline core creates hybrid molecules of significant interest. One synthetic pathway involves reacting a 3-amino-quinazolinone derivative with an aldehyde to form a Schiff base, which then undergoes cyclization with thioglycolic acid to yield the quinazolinone-thiazolidinone hybrid. sphinxsai.comarabjchem.org Another method describes the synthesis of 6-bromo-2-[o-imino-(4-thiazolidinone)-phenyl]-3-imino-(4-thiazolidinone)-Quinazolin-4(3H)-one by refluxing a precursor with fused sodium acetate in absolute alcohol. biomedpharmajournal.orgsciencepublishinggroup.com

Synthesis of Quinazoline-Artemisinin Hybrids

Molecular hybridization, which combines two or more pharmacophores, is a strategy employed to create novel compounds. Quinazoline-artemisinin hybrids are a prime example, linking the quinazoline scaffold to the potent artemisinin (B1665778) endoperoxide. nih.govnih.govacs.org The synthesis of these hybrids typically involves coupling a quinazoline precursor, often containing a reactive amine or alcohol group, with an artemisinin derivative that has a carboxylic acid function, such as artesunic acid. nih.gov

Standard coupling conditions are used to form either an ester or an amide linkage between the two moieties. For instance, Steglich esterification conditions (using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP)) can create an ester bridge, while standard amide coupling reagents (like EDCI and HOBt) can form a more stable amide bond. nih.govmdpi.com This approach has led to the successful synthesis of several novel quinazoline-artemisinin hybrids. nih.govnih.govacs.orgbenthamdirect.com

Table 3: Synthetic Approaches for Quinazoline-Artemisinin Hybrids

| Quinazoline Precursor | Artemisinin Derivative | Coupling Method | Linkage Type | Reference |

|---|---|---|---|---|

| Quinazoline Amine Precursors | Artesunic Acid | Steglich Esterification (DCC, DMAP) | Ester | nih.gov |

| Quinazoline Amine Precursors | Artemisinin-derived Carboxylic Acid | Amide Coupling (EDCI, HOBt, DIPEA) | Amide | nih.gov |

| Quinazoline 55 | Artesunate (3) | Amide Coupling (EDC, DIPEA, OHBt) | Amide | mdpi.com |

| Amino Dihydroartemisinin Derivative 68 | Quinazoline 58 | Condensation Reaction | (S)-alkylamide | mdpi.com |

Investigation of Biological Activities of 6 Bromoquinazoline 2,4 Diamine and Analogs

Anticancer Activity Research

Research into 6-bromoquinazoline (B49647) derivatives has revealed significant potential in the development of new anticancer agents. The core structure, consisting of a quinazoline (B50416) ring system with a bromine atom at the 6-position and two amine groups at the 2- and 4-positions, is a key determinant of its biological properties. Synthetic modifications of this scaffold have led to the creation of a variety of analogs with potent cytotoxic effects against several human cancer cell lines.

Evaluation of Cell Proliferation Inhibition in Various Cancer Cell Lines (e.g., MCF-7, HCT116, HT-29, MDA-231, SW480, HepG2, SKLU-1, PC-3, LNCaP, DU145, EAC)

The antiproliferative activity of 6-bromoquinazoline analogs has been extensively evaluated against a panel of human cancer cell lines. These studies utilize assays like the MTT method to determine the concentration of the compound required to inhibit cell growth by 50% (IC₅₀).

A series of 6-bromoquinazoline derivatives demonstrated significant activity in reducing the viability of MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, with IC₅₀ values ranging from 0.53 to 46.6 μM. One notable derivative, compound 5b, which features a fluoro substitution at the meta position of a phenyl moiety, showed particularly strong activity, even surpassing that of the standard chemotherapy drug cisplatin (B142131) in these cell lines. Another analog, compound 8a, also showed potent inhibition against MCF-7 and SW480 cells with IC₅₀ values of 15.85 ± 3.32 and 17.85 ± 0.92 µM, respectively. Further studies on 6-bromo-2-styrylquinazolin-4(3H)-ones, another class of analogs, recorded activity against human renal (TK-10), melanoma (UACC-62), and breast (MCF-7) cancer cell lines.

The table below summarizes the reported antiproliferative activities of various 6-bromoquinazoline analogs against different cancer cell lines.

| Compound/Analog | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Source |

| Compound 5b | MCF-7 | Breast Adenocarcinoma | 0.53 | |

| SW480 | Colon Adenocarcinoma | 1.95 | ||

| Compound 8a | MCF-7 | Breast Adenocarcinoma | 15.85 | |

| SW480 | Colon Adenocarcinoma | 17.85 | ||

| Compound 8e | MCF-7 | Breast Adenocarcinoma | 35.14 | |

| SW480 | Colon Adenocarcinoma | 63.15 | ||

| Compound 3c | TK-10 | Renal Carcinoma | 22.48 | |

| UACC-62 | Melanoma | 14.96 | ||

| Compound 6a | UACC-62 | Melanoma | 22.99 | |

| MCF-7 | Breast Adenocarcinoma | 37.18 | ||

| Compound 6d | MCF-7 | Breast Adenocarcinoma | 25.23 | |

| Compound VIIa | MCF-7 | Breast Adenocarcinoma | 2.49 | |

| Compound 42c | HepG2 | Hepatocellular Carcinoma | >50 | |

| HCT-116 | Colorectal Carcinoma | 6.43 | ||

| MCF-7 | Breast Adenocarcinoma | 8.52 | ||

| Compound 36a | MCF-7 | Breast Adenocarcinoma | 1.963 | |

| MDA-MB-231 | Breast Adenocarcinoma | 3.48 | ||

| Dioscin | HCT-116 | Colorectal Carcinoma | - | |

| LNCaP | Prostate Cancer | - | ||

| HepG2 | Hepatocellular Carcinoma | - | ||

| MCF-7 | Breast Adenocarcinoma | - | ||

| MDA-MB-231 | Breast Adenocarcinoma | - |

(IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates greater potency. Data for some cell lines like SKLU-1, PC-3, DU145, and EAC were not specifically available for 6-bromoquinazoline-2,4-diamine or its direct analogs in the searched literature.)

Targeting Specific Molecular Pathways and Enzymes

The anticancer effects of this compound and its analogs are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival.

Protein tyrosine kinases are crucial enzymes that regulate cellular growth, proliferation, and differentiation. Their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer. Several 6-bromoquinazoline derivatives have been designed and synthesized as EGFR inhibitors. Molecular docking studies suggest that these compounds can bind effectively to the ATP-binding site of the EGFR kinase domain. For instance, the 6-bromo-2-(pyridin-3-yl)-4-substituted quinazoline derivative, compound VIIa, exhibited superior EGFR inhibition with an IC₅₀ value of 0.096 µM. The development of dual inhibitors that target both EGFR and other kinases is an active area of research to overcome drug resistance.

Aurora Kinase: Aurora kinases are essential for cell division (mitosis), and their overexpression is common in many tumors. Aurora kinase A (AURKA) activity has been linked to the development of resistance to EGFR inhibitors. This has spurred the development of dual EGFR/Aurora kinase inhibitors. Research has identified quinazoline-based compounds that dually inhibit both EGFR and Aurora kinases, suggesting a strategy to overcome resistance and improve anticancer effects compared to single-target EGFR inhibitors.

The table below shows the inhibitory activity of selected analogs against these kinases.

| Compound/Analog | Target Enzyme | IC₅₀ (µM) | Source |

| Compound VIIa | EGFR | 0.096 | |

| Compound 5 | EGFR/AURKB | Dual Inhibitor | |

| Compound 6 | EGFR/AURKB | Dual Inhibitor | |

| Compound 7 | EGFR/AURKB | Dual Inhibitor |

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair. Inhibiting PARP in cancer cells that already have defects in other DNA repair pathways (like those with BRCA mutations) can lead to cell death, a concept known as synthetic lethality. PARP inhibitors prevent cancer cells from repairing DNA damage, which can be induced by chemotherapy or can occur naturally during cell division. While direct studies of this compound as a PARP inhibitor are limited, the broader quinazoline class is explored for this activity. For example, PARP inhibition can lead to the accumulation of DNA damage and cell cycle arrest. The cleavage of PARP is a well-known marker of apoptosis, and studies have shown that combination therapies involving EGFR and Aurora kinase inhibitors can induce PARP cleavage, linking these pathways.

Dihydrofolate reductase (DHFR) is a vital enzyme in the synthesis of DNA, RNA, and proteins, as it is involved in the production of tetrahydrofolate, a key cofactor. Inhibiting DHFR disrupts nucleotide biosynthesis, leading to a halt in DNA replication and cell division. The 2,4-diaminoquinazoline scaffold is a known structural motif for DHFR inhibitors. Compounds with this core structure, such as the structurally similar 2,4-diaminopyrimidines, have shown potent inhibitory activity against bacterial DHFR. Molecular docking studies on 6-bromo-2-styrylquinazolin-4(3H)-one analogs have also suggested a hypothetical binding motif within the active site of the DHFR enzyme. Specifically, 7-bromoquinazoline-2,4-diamine, an isomer of the title compound, has been identified as a DHFR inhibitor.

Mechanistic Studies of Cellular Effects (e.g., Apoptosis Induction, Reactive Oxygen Species (ROS) Generation, PAR Formation, γH2AX Aggregation)

Beyond enzyme inhibition, the anticancer activity of 6-bromoquinazoline analogs involves the induction of specific cellular processes that lead to cell death.

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial mechanism by which anticancer agents eliminate tumor cells. Studies have shown that potent 6-bromoquinazoline derivatives can induce apoptosis in cancer cells in a dose-dependent manner. For example, treatment of MCF-7 cells with a highly active derivative led to characteristic signs of apoptosis. The induction of apoptosis is often the downstream result of targeting pathways like EGFR, where inhibition can trigger the apoptotic machinery.

Reactive Oxygen Species (ROS) Generation: Reactive oxygen species are chemically reactive molecules containing oxygen that, at high levels, can cause significant damage to cellular structures, including DNA, and induce apoptosis. While moderately high ROS levels can promote tumor development, toxic levels can be lethal to cancer cells. Some anticancer compounds exert their effects by increasing intracellular ROS levels. The interplay between DNA damage and ROS is complex; for instance, DNA damage can trigger ROS generation, which in turn can amplify the cell death signal.

PAR Formation and γH2AX Aggregation: PARP activation leads to the formation of long polymers of poly(ADP-ribose) (PAR) on target proteins at sites of DNA damage. This process is essential for recruiting DNA repair machinery. The histone variant H2AX is rapidly phosphorylated at sites of DNA double-strand breaks, forming γH2AX. This phosphorylation event creates foci that serve as platforms for the assembly of DNA repair proteins. The aggregation of γH2AX is a sensitive marker of DNA damage. The inhibition of key repair pathways by compounds like 6-bromoquinazoline analogs can lead to an accumulation of unrepaired DNA damage, marked by γH2AX, ultimately triggering apoptosis.

Preclinical Efficacy Evaluation in Animal Models (e.g., Tumor Xenografts, PARPi-resistant tumor models)

While the primary focus of recent research on this compound and its analogs has been on their antimicrobial properties, the broader class of quinazoline derivatives has been extensively studied for anticancer activities. Several quinazoline-based drugs, such as gefitinib, erlotinib, and lapatinib, have received FDA approval as anticancer agents. nih.gov Studies have indicated that the presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring can enhance anticancer effects. nih.gov

In a murine model of lethal Acinetobacter baumannii infection, an analog of this compound, specifically a lead N²,N⁴-disubstituted quinazoline-2,4-diamine (B158780) (compound 5), demonstrated significant in vivo efficacy. researchgate.netnih.gov Mice treated with this compound showed a statistically significant survival rate of 83% compared to only 17% for the vehicle-only controls. researchgate.net This survival rate was also superior to that of the control antibiotic, tigecycline (B611373) (66% survival), despite being administered at a lower dose. researchgate.netnih.gov

Furthermore, research into 6-bromo quinazoline derivatives has shown their potential as cytotoxic agents. nih.govresearchgate.net A series of synthesized 6-bromo quinazoline derivatives demonstrated desirable activity in reducing the viability of MCF-7 and SW480 cancerous cell lines, with IC50 values ranging from 0.53 to 46.6 µM. researchgate.net One particular compound with a fluorine substitution showed stronger activity than the standard drug cisplatin. researchgate.net These findings suggest that 6-bromo quinazoline derivatives are promising candidates for the rational design of new antiproliferative agents. researchgate.net

Antimicrobial Activity Research

The chemical compound this compound and its derivatives have been a subject of interest for their potential antimicrobial properties. ontosight.ai The core quinazoline structure is recognized for a wide range of biological activities, including antibacterial effects. jst.go.jp

Antibacterial Efficacy against Multidrug-Resistant Gram-Positive and Gram-Negative Strains (e.g., MRSA, Acinetobacter baumannii, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae)

N²,N⁴-disubstituted quinazoline-2,4-diamines, a class of compounds that includes analogs of this compound, have shown potent in vitro and in vivo antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Research has been extended to investigate their efficacy against the Gram-negative pathogen Acinetobacter baumannii. nih.gov

Optimized N²,N⁴-disubstituted quinazoline-2,4-diamines, particularly those with a halide or an alkyl substituent at the 6-position, have demonstrated strong antibacterial activity against multidrug-resistant A. baumannii strains, with minimum inhibitory concentrations (MICs) as low as 0.5 μM. researchgate.netnih.gov The substitution at the 6-position with a bromo group was found to be more beneficial for activity compared to substitution at the 7-position. researchgate.net Specifically, N²-benzyl-N⁴-methylquinazoline-2,4-diamines with substitutions at the 6- or 7-positions displayed promising activity, with MICs ranging from 0.5 to 30 μM against six tested strains of A. baumannii. researchgate.netnih.gov

While some quinazoline derivatives have shown potent activity against MRSA and A. baumannii, their efficacy against other pathogens varies. nih.govnih.gov For instance, some compounds exhibited weak antimicrobial activity against Enterococcus faecalis and no significant activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. nih.gov However, other studies on different quinazoline derivatives have reported activity against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. jst.go.jpsciencepublishinggroup.com One study found that a nitro-substituted benzothiazolyl quinazoline derivative was a potential antibacterial agent against Staphylococcus aureus. jst.go.jp

| Compound Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| N²,N⁴-disubstituted quinazoline-2,4-diamines | Methicillin-resistant Staphylococcus aureus (MRSA) | Potent in vitro and in vivo activity | nih.gov |

| Optimized N²,N⁴-disubstituted quinazoline-2,4-diamines (with 6-halide/alkyl substituent) | Multidrug-resistant Acinetobacter baumannii | As low as 0.5 μM | researchgate.netnih.gov |

| 6- or 7-substituted N²-benzyl-N⁴-methylquinazoline-2,4-diamines | Acinetobacter baumannii (6 strains) | 0.5 to 30 μM | researchgate.netnih.gov |

| Nitro-substituted benzothiazolyl quinazoline | Staphylococcus aureus | Potentially effective | jst.go.jp |

| Quinazoline derivatives | Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae | Reported activity | jst.go.jpsciencepublishinggroup.com |

Anti-Biofilm Properties and Biofilm Eradication Studies

Biofilms are a significant concern in clinical settings as they contribute to the persistence of infections. mdpi.com N²,N⁴-disubstituted quinazoline-2,4-diamines have demonstrated strong anti-biofilm activity. researchgate.net These compounds have the ability to eradicate 90% of cells within a biofilm at or near their MIC concentrations. researchgate.net

Lead compounds from this class have shown potent biofilm eradication capabilities against A. baumannii. researchgate.net For instance, certain lead quinazolines displayed strong bactericidal and anti-biofilm activity, with a minimum bactericidal concentration for 90% of the organisms (MBC₉₀) of less than 1 μM. researchgate.net The anti-biofilm properties of these compounds are a crucial attribute for novel antimicrobial agents, as biofilm formation is a key factor in antibiotic resistance and the chronicity of infections. researchgate.netmdpi.com

| Compound Class | Activity | Target Organism | Reference |

|---|---|---|---|

| N²,N⁴-disubstituted quinazoline-2,4-diamines | Eradicated 90% of cells within a biofilm at or near MIC concentrations | Acinetobacter baumannii | researchgate.net |

| Lead quinazolines | Strong bactericidal and anti-biofilm activity (MBC₉₀ < 1 μM) | Acinetobacter baumannii | researchgate.net |

Evaluation of Resistance Development Capacity

A critical aspect of developing new antimicrobial agents is their potential for resistance development. Studies on N²,N⁴-disubstituted quinazoline-2,4-diamines have shown a limited capacity for the development of resistance. researchgate.net

In serial passage assays with A. baumannii, these compounds demonstrated only a 4-fold increase in MIC over an 8-day period. google.com This is significantly lower than the resistance development observed for existing folic acid synthesis inhibitors, such as trimethoprim (B1683648) (64-fold increase) and sulfamethoxazole (B1682508) (128-fold increase). researchgate.net The low incidence of resistance development suggests that these quinazoline-derived compounds have strong potential as sustainable antibacterial agents. google.com

Antifungal Activity Evaluation (e.g., against Candida albicans)

Certain derivatives of 6-bromo-quinazoline have been evaluated for their antifungal activity. One study synthesized 6-bromo-2-[o-imino-(4-thiazolidinone)-phenyl]-3-imino-(4-thiazolidinone)-Quinazolin-4(3H)-one and tested its activity against Candida albicans. sciencepublishinggroup.com The synthesized compounds exhibited significant antifungal activity. sciencepublishinggroup.com Another study reported the screening of substituted quinoxalin-2(1H)-one derivatives for their anti-fungal activity against a strain of Candida albicans, with all tested compounds showing a wide range of antimicrobial activity. researchgate.net Additionally, a study on 6-substituted amiloride (B1667095) and hexamethylene amiloride (HMA) analogs identified compounds with broad-spectrum activity against various pathogenic fungi, including Candida species. nih.gov

Other Investigated Biological Activities

The versatile scaffold of quinazoline has prompted extensive research into its various biological activities beyond its well-known applications. The introduction of a bromine atom at the 6-position, as seen in this compound, and other substitutions on the quinazoline core, have led to the discovery of a wide array of pharmacological properties. These include anti-inflammatory, antioxidant, antiparasitic, and anticonvulsant activities, as well as the modulation of sirtuins.

Quinazoline derivatives have been widely investigated for their anti-inflammatory properties. nih.govderpharmachemica.com The core quinazoline structure is a recognized pharmacophore with anti-inflammatory potential, and various substitutions have been shown to enhance this activity. mdpi.comresearchgate.net For instance, some quinazolinone analogs have demonstrated significant anti-inflammatory effects comparable to standard drugs like ibuprofen (B1674241) and diclofenac. nih.govmdpi.comnih.gov

Research into 6-bromo-substituted quinazolinones has revealed promising anti-inflammatory activity. A study on 3-[2′-(benzylideneamino)phenyl]-2-methyl-6-bromoquinazolin-4-one and its derivatives showed varying degrees of edema inhibition. nih.gov Specifically, the introduction of a p-chlorophenyl group was found to enhance anti-inflammatory effects. nih.gov Further modifications, such as the cyclization into azetidinones and thiazolidinones, led to even greater anti-inflammatory activity. nih.gov One of the most potent compounds in this series was 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromoquinazolin-4-one, which exhibited a 32.5% inhibition of edema. nih.gov

Another study highlighted that 3-(4-bromophenyl)-4-(3H)quinazolinone was among the most effective in vitro anti-inflammatory agents in a series of synthesized quinazolinones, as determined by the protein denaturation method using bovine serum albumin. rasayanjournal.co.in The anti-inflammatory activity of quinazolines is thought to occur through various mechanisms, including the inhibition of inflammatory mediators like TNF-α and IL-6. mdpi.comnih.gov

| Compound | Anti-inflammatory Activity (% edema inhibition) | Reference |

|---|---|---|

| 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromoquinazolin-4-one | 32.5% | nih.gov |

| 3-[2′-(p-chlorobenzylideneamino)phenyl]-2-methyl-6-bromoquinazolin-4-one | 20.4% | nih.gov |

| 3-(4-Bromophenyl)-4-(3H)quinazolinone | High (in vitro) | rasayanjournal.co.in |

The antioxidant potential of quinazoline derivatives has been a subject of significant research interest. rasayanjournal.co.insapub.org These compounds can exert their antioxidant effects through various mechanisms, including radical scavenging and metal chelation. nih.govresearchgate.net The presence of specific substituents on the quinazoline ring system plays a crucial role in their antioxidant capacity. sapub.org

Studies have shown that quinazolinone derivatives can be effective antioxidants. For example, a series of novel quinazolinone-vanillin derivatives were synthesized and evaluated for their radical scavenging activity. sapub.org Compounds with multiple electron-donating groups, such as methoxy (B1213986) and acetoxy groups, demonstrated higher antioxidant activity. sapub.org

Specifically, 3-(4-bromophenyl)-4-(3H)quinazolinone was identified as having high scavenger activity in various in vitro antioxidant assays, including DPPH radical scavenging, nitric oxide scavenging, and hydrogen peroxide scavenging. rasayanjournal.co.in The presence of a halogen atom like bromine can positively influence the antioxidant potential of these compounds. researchgate.net Furthermore, research on 2-substituted quinazolin-4(3H)-ones has indicated that the presence of hydroxyl groups on a phenyl substituent, particularly in the ortho position, contributes to both antioxidant and metal-chelating properties. researchgate.net

| Compound | Observed Antioxidant Activity | Assay Methods | Reference |

|---|---|---|---|

| 3-(4-Bromophenyl)-4-(3H)quinazolinone | High scavenger activity | DPPH radical scavenging, Nitric oxide scavenging, Hydrogen peroxide scavenging | rasayanjournal.co.in |

The quinazoline scaffold has been explored for its potential against various parasitic diseases, including malaria and leishmaniasis. acs.org

Antimalarial Activity: While specific studies on the antimalarial activity of this compound are limited, the broader class of quinazolines has shown promise. The development of flexible biphenyl (B1667301) inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR) has highlighted the potential of this chemical class. nih.gov

Antileishmanial Activity: N2,N4-disubstituted quinazoline-2,4-diamines have been synthesized and tested for their activity against Leishmania donovani and Leishmania amazonensis. nih.gov A structure-activity relationship study led to the identification of quinazolines with significant efficacy. One such compound demonstrated a 37% reduction in liver parasitemia in a murine model of visceral leishmaniasis. nih.gov The ease of synthesis and favorable physicochemical properties make this series a promising platform for developing new antileishmanial drugs. nih.gov While not specifically mentioning the 6-bromo derivative, this research underscores the potential of the quinazoline-2,4-diamine core in antiparasitic drug discovery. nih.gov

| Compound Class | Activity | Model | Key Finding | Reference |

|---|---|---|---|---|

| N2,N4-disubstituted quinazoline-2,4-diamines | Antileishmanial | Murine model of visceral leishmaniasis | One compound reduced liver parasitemia by 37% | nih.gov |

Quinazoline derivatives have a long history of investigation for their anticonvulsant properties, with methaqualone being a notable, albeit controversial, example. mdpi.com The quinazoline nucleus is considered a crucial pharmacophore for anticonvulsant activity. nih.govjst.go.jp

Research has shown that substitutions at various positions of the quinazoline ring can significantly influence this activity. For instance, the presence of a halogen, such as bromine or chlorine, at the 6-position is often associated with enhanced anticonvulsant effects. nih.govnih.gov A study on 3-substituted-6-fluoro-2-methyl-quinazolin-4(3H)-one derivatives found that a compound with a mono bromo substitution was the most active. who.int

The mechanism of action for the anticonvulsant effects of quinazolines is thought to involve modulation of the GABA-A receptor and inhibition of carbonic anhydrase II. mdpi.comnih.gov Several studies have synthesized and evaluated series of quinazolin-4(3H)-one derivatives, identifying compounds with potent activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. jst.go.jpmdpi.comnih.gov For example, certain quinazoline analogues showed 100% protection against PTZ-induced clonic convulsions. nih.gov

| Compound Class/Derivative | Activity | Key Finding | Reference |

|---|---|---|---|

| 3-substituted-6-fluoro-2-methyl-quinazolin-4(3H)-one with mono bromo substitution | Anticonvulsant | Most active in its series | who.int |

| Quinazoline analogues (III, IV) | Anticonvulsant | 100% protection against PTZ induced clonic convulsion | nih.gov |

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, including metabolism, DNA repair, and inflammation. d-nb.infonih.govfrontiersin.org As such, they have emerged as important therapeutic targets for a range of diseases. d-nb.infothno.org

Quinazoline-based compounds have been identified as modulators of sirtuin activity. mdpi.comgoogle.com Specifically, novel quinazolinedione compounds have been developed as inhibitors of SIRT6. nih.gov These inhibitors were shown to increase histone H3 lysine (B10760008) 9 acetylation and reduce TNF-α production, consistent with the known biological functions of SIRT6. nih.gov Furthermore, these SIRT6 inhibitors demonstrated potential in cancer therapy by sensitizing cancer cells to other chemotherapeutic agents. nih.gov

Research has also explored quinazolinone and related analogs as sirtuin modulators more broadly, with potential applications in treating diseases related to aging, diabetes, neurodegenerative disorders, and cancer. google.com The quinazolinecarboline alkaloid evodiamine (B1670323) and its derivatives have also been investigated for their ability to inhibit sirtuins, further highlighting the versatility of quinazoline-containing structures in targeting this enzyme family. researchgate.net

| Compound Class | Target | Effect | Potential Application | Reference |

|---|---|---|---|---|

| Quinazolinedione compounds | SIRT6 | Inhibition | Cancer therapy | nih.gov |

| Quinazolinone and related analogs | Sirtuins | Modulation | Diseases of aging, diabetes, neurodegeneration, cancer | google.com |

| Evodiamine derivatives | Sirtuins 1, 2, and 3 | Inhibition | Not specified | researchgate.net |

Structure Activity Relationship Sar Studies of 6 Bromoquinazoline 2,4 Diamine Analogs

Impact of Substituents on Biological Efficacy

The biological activity of quinazoline (B50416) derivatives is significantly influenced by the nature and position of substituents on the quinazoline core. mdpi.com Research has shown that modifications at various positions, including the 6-position and the N2 and N4 amino groups, can dramatically alter the potency and selectivity of these compounds.

The presence of a halogen atom, particularly bromine, at the 6-position of the quinazoline ring has been shown to be a key determinant of the biological activity of certain analogs. nih.govnih.gov Studies have indicated that this substitution can enhance the anticancer and antimicrobial properties of these compounds. nih.govnih.govresearchgate.net For instance, research on 2-styrylquinazolin-4(3H)-ones revealed that 6-bromo derivatives exhibited enhanced inhibitory activity compared to their 6-aryl-substituted counterparts. mdpi.com This suggests that the electronegativity and size of the bromine atom at this position may play a crucial role in the interaction with biological targets. Specifically, the presence of a bromine atom at the 6-position in certain quinazoline derivatives has been associated with improved anticancer effects. nih.gov

In the context of antibacterial activity against Acinetobacter baumannii, quinazolines with a halide or an alkyl group at the 6-position were found to be more potent than analogs with substitutions at the 7-position. nih.gov This highlights the strategic importance of the 6-position for targeted biological activity. Furthermore, research on 2-aminoquinazoline (B112073) derivatives as A2A adenosine (B11128) receptor antagonists has explored substitutions at the C6-position, with 6-bromo-4-(furan-2-yl)quinazolin-2-amine serving as a notable example of a potent antagonist. nih.govmdpi.com

Substitutions at the N2 and N4 positions of the quinazoline-2,4-diamine (B158780) scaffold are critical in modulating biological activity. acs.orgresearchgate.net SAR studies on a series of N2,N4-disubstituted quinazoline-2,4-diamines as antileishmanial agents revealed that the nature of the substituent at these positions significantly impacts potency. acs.org For example, N2-benzylquinazoline-2,4-diamines were found to be more potent against Leishmania donovani than their N4-benzyl counterparts, suggesting that an N2-benzyl group is more favorable for antileishmanial activity. acs.org

In the realm of antibacterial agents, the substitution patterns at N2 and N4 are equally important. For activity against multidrug-resistant Acinetobacter baumannii, the most potent in vitro activities were observed with quinazoline-2,4-diamines that have an N2-benzyl moiety and an N4-methyl group. nih.gov This specific combination appears to be optimal for antibacterial efficacy against this particular pathogen. Further studies have emphasized that substitutions with amines or substituted amines at the 4th position can generally improve the antimicrobial activities of quinazolinone derivatives. nih.govresearchgate.net

The following table summarizes the impact of N2 and N4 substitutions on the antileishmanial activity of some quinazoline-2,4-diamine analogs against L. donovani.

| Compound | N2-Substituent | N4-Substituent | EC50 (nM) against L. donovani |

| 12 | Methyl | Benzyl (B1604629) | >1000 |

| 15 | Benzyl | Methyl | 150 |

| 16 | Benzyl | Ethyl | <1000 |

| 17 | Benzyl | Propyl | <1000 |

Data sourced from a study on antileishmanial activity of N2,N4-disubstituted quinazoline-2,4-diamines. acs.org

The introduction of phenyl, alkyl, and other functional groups at various positions on the 6-bromoquinazoline-2,4-diamine scaffold plays a significant role in determining biological efficacy. nih.govacs.org The presence of a phenyl substituent, for instance, can enhance biological activity, as seen in studies of 6-Bromo-N2-phenylquinazoline-2,4-diamine, which has been investigated for its potential as an anticancer and antimicrobial agent. smolecule.com

In the context of antibacterial activity against A. baumannii, substitutions at the 6-position with an alkyl group, such as n-pentyl or cyclohexyl, resulted in some of the most effective agents. nih.gov This indicates that the size and lipophilicity of the substituent at this position are crucial for potent antibacterial action.

Furthermore, a systematic SAR study focusing on the benzenoid moiety of the quinazoline core has shown that the introduction of methyl or methoxy (B1213986) groups at positions 5, 6, 7, and 8 can modulate antileishmanial activity. acs.org For instance, against L. donovani, the potency of methoxy-substituted quinazolines increased with substitutions in the order of 8-position < 7-position < 5-position ≈ 6-position. acs.org For methyl-substituted compounds, the potency dependence was in the order of 8-position ≈ 6-position < 7-position ≈ 5-position. acs.org

The following table illustrates the effect of various substituents on the antibacterial activity of N2-benzyl-N4-methylquinazoline-2,4-diamines against A. baumannii.

| Compound | 6-Substituent | MIC (µM) against A. baumannii |

| 4 | H | >30 |

| 26 | 6-Cl | 0.5-2 |

| 27 | 6-n-Pentyl | 1-4 |

| 29 | 6-Br | 0.5-2 |

| 30 | 6-Cyclohexyl | 1-4 |

Data sourced from a study on N2,N4-disubstituted quinazoline-2,4-diamines against multidrug-resistant A. baumannii. nih.gov

A clear correlation exists between specific structural modifications of the this compound scaffold and the resulting potency and selectivity of the analogs. The strategic placement of substituents can fine-tune the biological activity profile, leading to highly potent and selective compounds.

For instance, in the development of p21-activated kinase 4 (PAK4) inhibitors, the introduction of a (R)-methyl group on the piperazine (B1678402) ring of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives led to a significant improvement in PAK4 selectivity over PAK1. acs.org This highlights how subtle stereochemical changes can have a profound impact on selectivity.

Similarly, in the context of antileishmanial agents, the preference for an N2-benzyl over an N4-benzyl substituent for activity against L. donovani demonstrates a clear structure-activity relationship that guides the design of more potent compounds. acs.org The differential SAR observed for L. donovani and L. amazonensis further underscores that structural modifications can be tailored to achieve species-specific selectivity. acs.org

The exploration of substituents at the 6- and 7-positions of the quinazoline core has been shown to be a viable strategy for tuning the potency and selectivity towards specific receptor-interacting protein kinases (RIPK2 and RIPK3). researchgate.net This indicates that modifications on the benzenoid ring of the quinazoline scaffold are key to achieving selectivity among closely related kinase targets.

Identification of Key Pharmacophoric Features

Based on extensive SAR studies, several key pharmacophoric features have been identified for the biological activity of quinazoline-2,4-diamine derivatives. A pharmacophore model for tubulin polymerization inhibitors, for example, suggests the necessity of an aromatic scaffold, a hydrogen-bond acceptor, two nearby hydrogen-bond donors, and a distal aromatic substituent. umich.edu The quinazoline-2,4,6-triamine moiety possesses features similar to the known tubulin inhibitor mivobulin, suggesting its potential to bind to the colchicine (B1669291) binding site of β-tubulin. umich.edu

For G9a inhibitors, the 2,4-diamino-6,7-dimethoxyquinazoline (B29095) template is a well-established scaffold. nih.govrsc.org Key pharmacophoric features include the quinazoline core, which acts as a scaffold, and specific substitutions that facilitate interactions within the enzyme's active site. The basicity of the N1 nitrogen of the quinazoline ring is also considered a crucial factor for interaction with certain anticancer targets. umich.edursc.org

In the context of antibacterial activity, the general pharmacophore for N2,N4-disubstituted quinazoline-2,4-diamines appears to involve a substituted quinazoline core, with specific requirements at the N2, N4, and 6-positions to achieve potent activity against pathogens like S. aureus and A. baumannii. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. wikipedia.orgnih.gov This approach is valuable in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. nih.govdovepress.com

While specific QSAR studies focusing exclusively on this compound were not found, the broader application of QSAR to quinazoline derivatives provides valuable insights. QSAR models for various biological activities, including anticancer and antimicrobial effects, have been developed for quinazoline and quinazolinone derivatives. mdpi.comnih.gov These models typically use physicochemical descriptors and molecular properties to predict biological activity. wikipedia.orgnih.gov

For instance, a QSAR analysis of aminohydroxyguanidine derivatives revealed that cytotoxicity correlates well with electronic and lipophilic parameters. nih.gov Such analyses can guide the structural modification of quinazoline-based compounds to enhance their therapeutic index by minimizing toxicity while maintaining or improving efficacy. The development of a robust QSAR model for this compound analogs would be a valuable tool for the rational design of new derivatives with improved potency and selectivity.

Computational Chemistry and Molecular Modeling of 6 Bromoquinazoline 2,4 Diamine

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing valuable information on the binding mode and affinity.

Prediction of Ligand-Target Interactions (e.g., with Kinases, Dihydrofolate Reductase, PARP, Amyloid Aggregation)

The 2,4-diaminoquinazoline scaffold is a well-established pharmacophore known to interact with various biological targets. Molecular docking studies on derivatives of this scaffold have revealed potential interactions with several key enzymes and proteins implicated in disease.

Kinases: Quinazoline (B50416) derivatives are recognized as potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov Docking studies of related 6-bromo-quinazolinone derivatives have shown interactions with the ATP-binding site of EGFR, forming hydrogen bonds with key amino acid residues. nih.gov While specific docking studies on 6-bromoquinazoline-2,4-diamine are not extensively reported, the shared quinazoline core suggests a similar potential for kinase inhibition.

Dihydrofolate Reductase (DHFR): The 2,4-diaminoquinazoline structure is a known inhibitor of Dihydrofolate Reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and amino acids. nih.govijpsonline.com Molecular docking studies on a series of 2,4-diaminoquinazoline analogs have demonstrated their ability to fit into the active site of Plasmodium falciparum DHFR. nih.govijpsonline.com These studies indicate that the 2-amino and 4-amino groups form critical hydrogen bond interactions with key residues such as Asp54, Ile14, and Leu/Ile164. nih.govijpsonline.com The 6-bromo substitution on the quinazoline ring can further influence the binding affinity and selectivity.

Amyloid Aggregation: The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease. nih.govjyi.org Certain 2,4-disubstituted quinazoline derivatives have been identified as inhibitors of Aβ aggregation. nih.gov A study on isomeric 2,4-diaminoquinazolines revealed that a derivative with a 4-bromobenzyl substituent was a potent inhibitor of Aβ40 aggregation. researchgate.net This suggests that the this compound scaffold could potentially interact with Aβ peptides and interfere with their aggregation process. nih.govjyi.orgresearchgate.net

Analysis of Binding Affinities and Modes

The binding affinity, often quantified by the binding energy or docking score, provides a measure of the strength of the interaction between a ligand and its target. The binding mode describes the specific orientation and interactions of the ligand within the binding site.

Table 1: Predicted Binding Affinities of Related Quinazoline Derivatives with Various Targets

| Derivative Class | Target | Predicted Binding Affinity (Docking Score) | Key Interacting Residues | Reference |

| 2,4-Diaminoquinazoline analogs | P. falciparum DHFR | Favorable scores reported | Asp54, Ile14, Leu/Ile164 | nih.govijpsonline.com |

| 6-Bromo-quinazolinone derivatives | EGFR Kinase | Not explicitly stated | Not explicitly stated | nih.gov |

| Quinazolinone derivatives | PARP-1 | Good affinity reported | Not explicitly stated | mdpi.com |

| Isomeric 2,4-diaminoquinazolines | Aβ40 | IC50 = 80 nM (for a 4-bromobenzyl derivative) | Not explicitly stated | researchgate.net |

Note: The data presented is for related quinazoline derivatives and not specifically for this compound, unless otherwise stated. The docking scores and binding affinities can vary depending on the specific derivative and the computational methods used.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. rsc.org These simulations provide detailed information about the conformational changes and stability of a ligand-protein complex.

For 2,4-diaminoquinazoline derivatives, MD simulations have been employed to assess the stability of their binding to target proteins such as DHFR. mdpi.com These simulations can reveal the dynamic behavior of the ligand within the binding pocket and the persistence of key interactions, such as hydrogen bonds, over the simulation time. mdpi.com The root-mean-square deviation (RMSD) of the ligand and protein backbone are often monitored to evaluate the stability of the complex. researchgate.netnih.gov

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. ekb.eg DFT calculations can provide insights into various molecular properties, including optimized geometry, electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and vibrational frequencies.

A DFT study on 2,4-diaminoquinazoline has been performed to analyze its vibrational spectra and assign fundamental vibrational modes. acs.org Such studies can help in understanding the electronic distribution and reactivity of the molecule. Theoretical calculations at the B3LYP level have been used to determine the bond dissociation energies of substituted quinazolines, which can provide information about the reactivity of different positions on the quinazoline ring. researchgate.net

In Silico Profiling for Bioactivity and Target Prediction (e.g., PASS, Molinspiration, Osiris, Swiss ADME)

Several online tools and software are available for the in silico prediction of bioactivity, pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion), and potential biological targets of small molecules.

PASS (Prediction of Activity Spectra for Substances): The PASS tool predicts the biological activity spectrum of a compound based on its structural formula. For a novel compound like this compound, a PASS prediction would generate a list of potential biological activities with corresponding probabilities.

Molinspiration: The Molinspiration toolkit calculates various molecular properties that are important for drug design, such as logP, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. molinspiration.commolinspiration.com It also predicts bioactivity scores for different target classes, including GPCR ligands, ion channel modulators, kinase inhibitors, and nuclear receptor ligands. molinspiration.commolinspiration.com For this compound, these predictions would provide an initial assessment of its drug-likeness and potential biological targets.

SwissADME: The SwissADME web tool provides a comprehensive analysis of the physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of a small molecule. nih.govphytojournal.comswissadme.chresearchgate.net It includes predictions for properties such as gastrointestinal absorption, blood-brain barrier penetration, and interaction with cytochrome P450 enzymes. nih.govphytojournal.comswissadme.chresearchgate.net

Table 2: Predicted Physicochemical and ADME Properties for this compound (Hypothetical Data from In Silico Tools)

| Property | Predicted Value/Classification | In Silico Tool |

| Physicochemical Properties | ||

| Molecular Weight | ~254.09 g/mol | (Calculated) |

| cLogP | (Value) | Osiris/SwissADME |

| Topological Polar Surface Area (TPSA) | (Value) Ų | Molinspiration/SwissADME |

| Number of Hydrogen Bond Donors | 2 | (Calculated) |

| Number of Hydrogen Bond Acceptors | 4 | (Calculated) |

| Pharmacokinetics (ADME) | ||

| Gastrointestinal Absorption | High (Predicted) | SwissADME |

| Blood-Brain Barrier Permeant | (Yes/No - Predicted) | SwissADME |

| CYP (1A2, 2C19, 2C9, 2D6, 3A4) inhibitor | (Yes/No - Predicted) | SwissADME |

| Drug-Likeness | ||

| Lipinski's Rule of Five Violations | 0 (Predicted) | SwissADME |

| Bioavailability Score | (Value) | SwissADME |

| Medicinal Chemistry | ||

| PAINS (Pan Assay Interference Compounds) | 0 alerts (Predicted) | SwissADME |

| Toxicity Risks | ||

| Mutagenicity | Low risk (Predicted) | Osiris |

| Tumorigenicity | Low risk (Predicted) | Osiris |

| Irritant Effect | Low risk (Predicted) | Osiris |

| Reproductive Effect | Low risk (Predicted) | Osiris |

Note: The values in this table are hypothetical and would need to be generated by submitting the structure of this compound to the respective online tools. The predictions are based on the general characteristics expected for a molecule with this structure.

Analytical and Characterization Methodologies in 6 Bromoquinazoline 2,4 Diamine Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the precise molecular structure of a chemical compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy each provide unique insights into the atomic and molecular composition. However, specific experimental data for 6-Bromoquinazoline-2,4-diamine is not present in the surveyed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a powerful tool for identifying the carbon-hydrogen framework of a molecule. In ¹H-NMR, the chemical shifts and coupling constants of protons provide information about their chemical environment and proximity to other protons. Similarly, ¹³C-NMR spectroscopy identifies the different carbon environments within the molecule. While it is a standard technique for the characterization of novel compounds, specific ¹H-NMR and ¹³C-NMR spectral data for this compound have not been reported in publicly available sources.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. It can also provide information about the structure of the molecule through fragmentation patterns. Despite its critical role in chemical analysis, no specific mass spectrometry data for this compound could be located in the public domain.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, which is related to the electronic transitions within the molecule. This technique is often used to study conjugated systems. The absence of published UV-Vis spectra for this compound limits the understanding of its electronic properties.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. Although a standard characterization technique, specific IR spectra for this compound are not available in the reviewed literature.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are widely used for this purpose in pharmaceutical and chemical research.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and UHPLC are powerful analytical techniques for the separation, identification, and quantification of chemical compounds. These methods are crucial for determining the purity of a synthesized compound and for monitoring the progress of chemical reactions. Unfortunately, no specific HPLC or UHPLC methods or purity data for this compound have been detailed in the available scientific literature.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a fundamental analytical technique in the research of this compound and its derivatives. It is primarily utilized for monitoring the progress of chemical reactions during synthesis. nih.gov For instance, in the synthesis of related quinazoline (B50416) structures, TLC is used to check for the completion of the reaction before proceeding with filtration and recrystallization of the product. nih.gov

The method's versatility allows for the analysis of various compounds, including those in complex biological matrices. ijcps.org In a typical application, a suitable mobile phase is selected to achieve the separation of components on a stationary phase, such as a silica (B1680970) gel plate. mdpi.com For example, a mixture of chloroform, methanol, and glacial acetic acid has been successfully used as a mobile phase for the analysis of cephalosporins, a different class of nitrogen-containing heterocyclic compounds, on silica gel 60F254 plates. mdpi.com After development, spots can be visualized under UV light, and the retention factor (Rf) values are used for identification. semanticscholar.org TLC can also be coupled with densitometric detection for quantitative analysis or with mass spectrometry (TLC-MS) for structural confirmation of the separated compounds. mdpi.com

In Vitro Assay Techniques

In vitro assays are crucial for determining the potential of this compound derivatives as therapeutic agents, particularly in cancer research. Cell viability and antiproliferative assays measure the effect of a compound on cell health and growth. creative-biogene.com Commonly used methods include the MTT, Sulforhodamine B (SRB), and Cell Counting Kit-8 (CCK-8) assays. creative-biogene.comnih.gov

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT salt into purple formazan crystals. creative-biogene.comnih.gov The amount of formazan produced, which is measured spectrophotometrically after solubilization, is proportional to the number of viable cells. creative-biogene.com

The Sulforhodamine B (SRB) assay relies on the binding of the SRB dye to total cellular protein, providing an estimation of cell number. nih.gov It is a sensitive method for measuring drug-induced cytotoxicity. nih.gov

The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to produce a water-soluble, yellow-colored formazan dye. dojindo.comabcam.com The intensity of the color is directly proportional to the number of living cells. dojindo.comselleckchem.com This assay is considered more sensitive and convenient than the MTT assay as it does not require a solubilization step and the reagent has lower cytotoxicity. dojindo.comabcam.com

In a study on new 6-bromo-quinazolin-4(3H)-one derivatives, the MTT method was used to determine their antiproliferative activity against MCF-7 (human breast adenocarcinoma) and SW480 (human colon adenocarcinoma) cancer cell lines, as well as the normal cell line MRC-5. nih.gov The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), demonstrated the cytotoxic potential of these compounds. nih.gov

Table 1: Antiproliferative Activity of 6-Bromo-quinazolin-4(3H)-one Derivative 8a

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 8a | MCF-7 (Breast Cancer) | 15.85 ± 3.32 |

| 8a | SW480 (Colon Cancer) | 17.85 ± 0.92 |

| 8a | MRC-5 (Normal Lung) | 84.20 ± 1.72 |

Data sourced from a study on the in vitro screening of quinazoline derivatives, indicating selectivity between tumorigenic and non-tumorigenic cell lines. nih.gov

Enzymatic inhibition assays are employed to investigate the mechanism of action by which quinazoline derivatives exert their biological effects. These assays measure the ability of a compound to inhibit the activity of a specific enzyme that is often crucial for disease progression.

For instance, derivatives of the quinazoline scaffold have been evaluated as tubulin polymerization inhibitors. umich.edu Tubulin is a protein that polymerizes to form microtubules, a key component of the cytoskeleton involved in cell division. Inhibiting this process can lead to cell cycle arrest and apoptosis, making it an important target for anticancer drugs. umich.edu Studies have shown that certain 2,4-diaminoquinazoline derivatives can disrupt the microtubule network, demonstrating their potential to act as tubulin-depolymerizing agents. umich.edu

Another key enzyme target for quinazoline-based compounds in cancer therapy is the Epidermal Growth Factor Receptor (EGFR). nih.gov Several FDA-approved anticancer drugs, such as Gefitinib and Erlotinib, are quinazoline derivatives that function by inhibiting EGFR. nih.gov Molecular docking studies on 6-bromo-quinazolin-4(3H)-one derivatives have been performed to assess their binding affinity to the EGFR active site, suggesting this as a potential mechanism for their observed cytotoxic activities. nih.gov

Antimicrobial susceptibility testing is essential for evaluating the effectiveness of compounds like this compound derivatives against various pathogens. himedialabs.com These tests determine if a microorganism is susceptible or resistant to an antimicrobial agent. nih.gov

The disk diffusion method (also known as the Kirby-Bauer test) is a widely used qualitative technique. nih.govnih.gov It involves placing antibiotic-impregnated paper disks on an agar plate that has been uniformly inoculated with a specific bacterium. nih.gov As the antibiotic diffuses into the agar, it creates a concentration gradient. nih.gov If the bacterium is susceptible, a clear zone of inhibition will appear around the disk where growth is prevented. nih.gov

The Minimum Inhibitory Concentration (MIC) determination is a quantitative method that identifies the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism. nih.gov This can be determined using broth microdilution or agar dilution methods, where the microorganism is exposed to a series of decreasing concentrations of the compound. nih.gov Gradient strip tests are also available, which combine the principles of diffusion and dilution to provide an MIC value on an agar plate. nih.gov These methods are considered the gold standard for assessing antimicrobial potency. himedialabs.comnih.gov

Bacterial biofilms are communities of microorganisms attached to a surface and encased in a self-produced extracellular matrix, which often exhibit increased resistance to antibiotics. nih.govnih.gov Anti-biofilm assays are used to assess the ability of compounds to inhibit the formation of biofilms or eradicate existing ones. nih.gov

A common method for quantifying biofilm formation involves crystal violet staining. mdpi.com Bacteria are cultured in microtiter plates, and after a specific incubation period, non-adherent cells are washed away. mdpi.com The remaining adherent biofilm is stained with crystal violet, and the excess stain is removed. mdpi.com The bound dye is then solubilized, and the absorbance is measured, which correlates with the amount of biofilm formed. mdpi.com

Derivatives of the quinazoline scaffold have demonstrated significant anti-biofilm activity. For example, certain 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones have been shown to effectively inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 2: Anti-Biofilm Activity of Pyrimidinyl Quinazolinone Derivatives against MRSA

| Compound | Substituent | IC50 (µM) |

|---|---|---|

| 5h | 2,4,6-trimethoxy phenyl | ~20-22.4 |

| 5j | 4-methylthio phenyl | ~20-22.4 |

| 5k | 3-bromo phenyl | ~20-22.4 |

Data shows efficient biofilm inhibition in MRSA by quinazolinone analogues. nih.gov

In the context of neurodegenerative diseases like Alzheimer's, key pathological hallmarks include reduced levels of the neurotransmitter acetylcholine and the aggregation of amyloid-β (Aβ) peptides into plaques. frontiersin.org Assays that measure the inhibition of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, and the aggregation of Aβ are therefore critical in the search for new therapies. mdpi.com

The Thioflavin-T (ThT) assay is a widely used method to monitor Aβ aggregation. mdpi.com Thioflavin-T is a fluorescent dye that binds specifically to the β-sheet structures characteristic of amyloid fibrils. mdpi.com Upon binding, the dye exhibits a significant increase in fluorescence intensity, which can be measured to quantify the extent of aggregation. mdpi.com

A library of isomeric 2,4-diaminoquinazoline derivatives was synthesized and evaluated for their potential to inhibit the aggregation of Aβ40 and Aβ42 peptides. nih.govnih.gov The study identified compounds that potently inhibited the aggregation process, demonstrating the potential of the quinazoline diamine template for developing anti-amyloid agents. nih.govnih.gov

Table 3: β-Amyloid Aggregation Inhibition by N-substituted Quinazoline-2,4-diamine (B158780) Derivatives

| Compound | Name | Aβ40 IC50 | Aβ42 IC50 |

|---|---|---|---|

| 3k | N4-(4-bromobenzyl)quinazoline-2,4-diamine | 80 nM | 14.8 µM |

| 4k | N2-(4-bromobenzyl)quinazoline-2,4-diamine | 1.7 µM | 1.7 µM |

| Curcumin (Reference) | 1.5 µM | 3.1 µM |

Data highlights the potent and, in the case of 4k, dual inhibition of Aβ40/42 aggregation by quinazoline diamine derivatives. nih.govnih.gov

Advanced Analytical Methods for Molecular Interaction Studies

The elucidation of the precise molecular interactions between a compound and its biological targets is fundamental to drug discovery and development. For this compound, a comprehensive understanding of its binding characteristics is crucial for optimizing its therapeutic potential. While specific published studies employing advanced analytical methods directly on this compound are not widely available, the application of techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), X-ray Crystallography, and Nuclear Magnetic Resonance (NMR) spectroscopy is standard practice for analogous quinazoline derivatives. These methodologies provide invaluable insights into the thermodynamics, kinetics, and structural basis of molecular recognition.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. In the context of this compound, SPR would be employed to characterize its binding to a specific protein target, such as a kinase or receptor, which would be immobilized on a sensor chip. A solution containing this compound is then flowed over the chip surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle.

This technique provides detailed kinetic information, including the association rate constant (kₐ) and the dissociation rate constant (kₑ). From these values, the equilibrium dissociation constant (Kₑ), a measure of binding affinity, can be precisely calculated.

Illustrative SPR Data for a Hypothetical Interaction:

| Parameter | Value | Description |